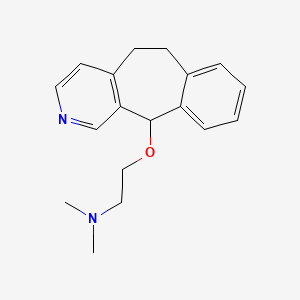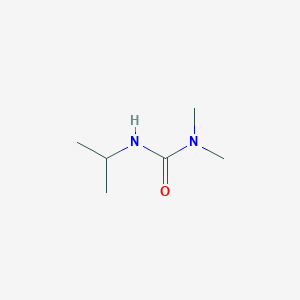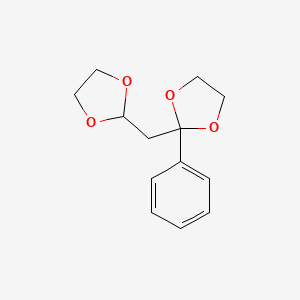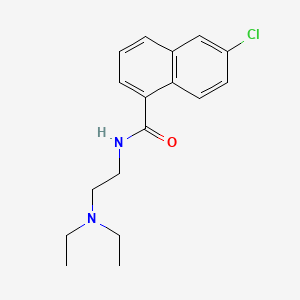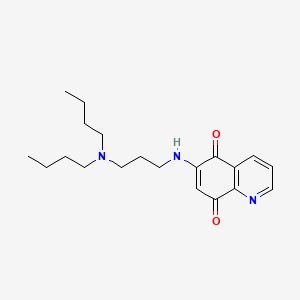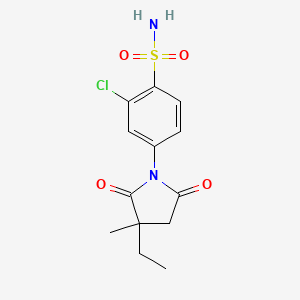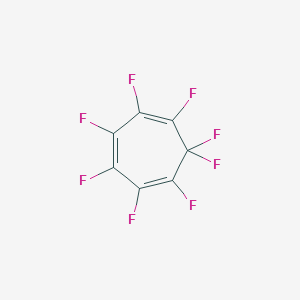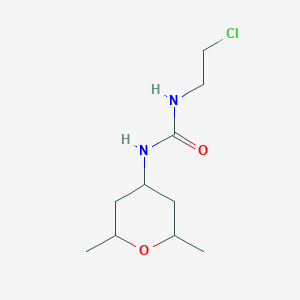
1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea is a synthetic organic compound that features a urea functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea typically involves the reaction of 2-chloroethylamine with 2,6-dimethyltetrahydro-2H-pyran-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield a variety of substituted urea derivatives.
科学的研究の応用
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Agricultural Chemistry: The compound could be explored for use as a pesticide or herbicide.
Materials Science: It may be used in the development of new materials with specific properties.
作用機序
The mechanism by which 1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-(2,6-dimethylphenyl)urea: A structurally similar compound with a phenyl group instead of a tetrahydropyran ring.
1-(2-Chloroethyl)-3-(2,6-dimethylcyclohexyl)urea: Another similar compound with a cyclohexyl ring.
Uniqueness
1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea is unique due to the presence of the tetrahydropyran ring, which may impart specific chemical and biological properties not found in its analogs.
特性
CAS番号 |
33021-61-3 |
|---|---|
分子式 |
C10H19ClN2O2 |
分子量 |
234.72 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(2,6-dimethyloxan-4-yl)urea |
InChI |
InChI=1S/C10H19ClN2O2/c1-7-5-9(6-8(2)15-7)13-10(14)12-4-3-11/h7-9H,3-6H2,1-2H3,(H2,12,13,14) |
InChIキー |
CVDVSIKJJSGWLT-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(O1)C)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
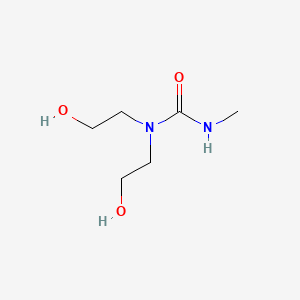
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
